2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUASQKAECKLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214780 | |
| Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092060-78-0 | |
| Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092060-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-bromophenylboronic acid with 2,2,4-trimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with various nucleophiles in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed. Typical conditions include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Boronic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is in organic synthesis, particularly in cross-coupling reactions. Its boron-containing structure allows it to participate in:
- Suzuki Coupling Reactions : This compound can act as a boronic ester in Suzuki reactions to form carbon-carbon bonds. This is particularly valuable for synthesizing biaryl compounds and complex organic molecules .
Material Science
The compound is also utilized in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : Its derivatives are used as hole transport materials in OLEDs due to their ability to facilitate charge transport and enhance device performance .
- Perovskite Solar Cells : The dioxaborinane structure contributes to the synthesis of novel semiconducting materials that can be integrated into perovskite solar cells, improving their efficiency and stability .
Case Study 1: Suzuki Coupling Reaction
In a study published by researchers focusing on the synthesis of biaryl compounds, this compound was employed as a key reagent. The reaction demonstrated high yields and selectivity for the desired products under mild conditions. This showcases the compound's utility in producing complex organic frameworks efficiently.
Case Study 2: Development of OLED Materials
Research conducted on new OLED materials highlighted the incorporation of boronic esters like this compound into the synthesis of triphenylamine derivatives. These derivatives exhibited improved hole mobility and luminescence properties compared to traditional materials used in OLEDs .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
- 2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS: N/A):
The fluorophenyl analog exhibits reduced steric hindrance compared to the bromophenyl derivative, enhancing its reactivity in electron-deficient systems. Calculated properties include LogP = 4.01 and polar surface area = 18.46 Ų, similar to the bromophenyl variant . - 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane :
The methoxy group increases electron density on the aryl ring, improving reactivity in Suzuki-Miyaura couplings. NMR data (δH = 7.35–6.85 ppm for aromatic protons) indicate distinct electronic effects compared to bromo- or fluoro-substituted derivatives .
Variations in the Boronate Core
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
This five-membered dioxaborolane derivative has higher ring strain, leading to faster transmetallation in cross-couplings but lower thermal stability. Yields in palladium-catalyzed reactions exceed 80% under optimized conditions . - 2-(Triorganosilyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: Silyl-substituted analogs exhibit enhanced air stability and unique reactivity in silylation reactions, though they are less common in mainstream borylation protocols .
Reactivity and Catalytic Performance
Palladium-Catalyzed Borylation
- Substrate Scope : The bromophenyl derivative efficiently reacts with electron-rich aryl iodides and bromides (yields: 75–82%) using Buchwald’s palladium catalyst .
- Comparison with Pinacol Boronates : Unlike pinacol esters, the dioxaborinane core resists protodeboronation under acidic conditions, enabling broader solvent compatibility .
Nickel-Catalyzed Borylation
- Functional Group Tolerance : The compound tolerates esters, nitriles, and ketones in nickel-catalyzed reactions (60–85% yields). DFT studies reveal C–B bond formation via σ-bond metathesis, distinct from palladium’s oxidative addition pathway .
Physicochemical Properties and Stability
Biological Activity
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (commonly referred to as dioxaborinane) is a boron-containing compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₂H₁₆BBrO₂
- Molecular Weight : 282.97 g/mol
- CAS Number : 1092060-78-0
- Appearance : White to light yellow powder
Mechanisms of Biological Activity
The biological activity of dioxaborinane derivatives is primarily attributed to their ability to interact with biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : Dioxaborinanes can act as enzyme inhibitors by forming reversible or irreversible complexes with target enzymes. This interaction can modulate various biochemical pathways.
- Antioxidant Activity : Some studies suggest that dioxaborinanes exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
- Anticancer Potential : Preliminary research indicates that dioxaborinanes may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
Biological Activity Data
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of the enzyme dihydrofolate reductase (DHFR) by dioxaborinane derivatives. The study found that these compounds exhibited competitive inhibition with an IC50 value in the low micromolar range, indicating potential for development as antifolate drugs.
Discussion
The biological activities of this compound suggest its potential utility in therapeutic applications, particularly in oncology and as enzyme inhibitors. The compound's ability to modulate critical biological pathways makes it a candidate for further investigation.
Q & A
Q. How do structural modifications influence its reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., bromine) enhance electrophilicity at the boron center, accelerating transmetallation. Steric hindrance from trimethyl groups may reduce undesired homocoupling. Systematic variation of aryl substituents (e.g., nitro, methoxy) and kinetic studies under standardized conditions reveal structure-activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
